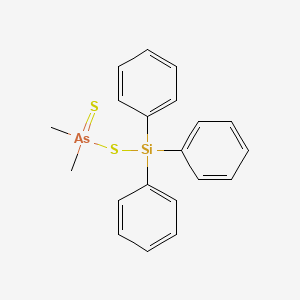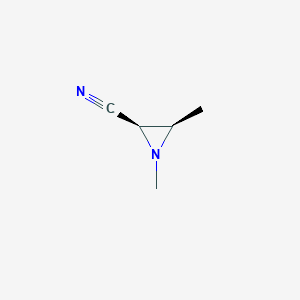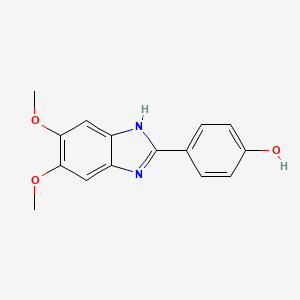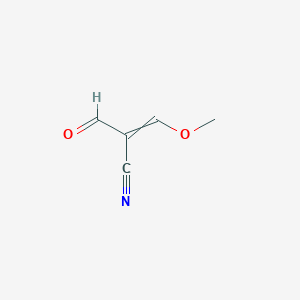
2-Formyl-3-methoxyprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-3-methoxyprop-2-enenitrile is an organic compound with the molecular formula C5H5NO2 It is characterized by the presence of a formyl group, a methoxy group, and a nitrile group attached to a prop-2-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-methoxyprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of methoxyacetonitrile with formaldehyde under basic conditions. The reaction typically proceeds as follows:
- Methoxyacetonitrile is treated with a base such as sodium hydroxide.
- Formaldehyde is added to the reaction mixture.
- The reaction is allowed to proceed at room temperature or slightly elevated temperatures.
- The product, this compound, is isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-3-methoxyprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Formyl-3-methoxyprop-2-enoic acid.
Reduction: 2-Formyl-3-methoxyprop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-3-methoxyprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and formyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Formyl-3-methoxyprop-2-enenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formyl-3-methoxyprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
2-Formyl-3-methoxyprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Formyl-3-methoxyprop-2-enol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
2-Formyl-3-methoxyprop-2-enenitrile is unique due to the presence of both a formyl group and a nitrile group on the same molecule. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
87647-12-9 |
|---|---|
Molekularformel |
C5H5NO2 |
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
2-formyl-3-methoxyprop-2-enenitrile |
InChI |
InChI=1S/C5H5NO2/c1-8-4-5(2-6)3-7/h3-4H,1H3 |
InChI-Schlüssel |
NCQIJCZRPDYLHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C(C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


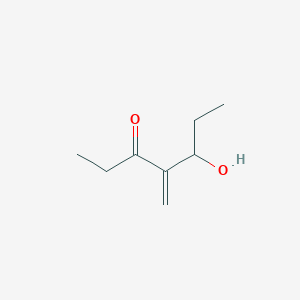
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
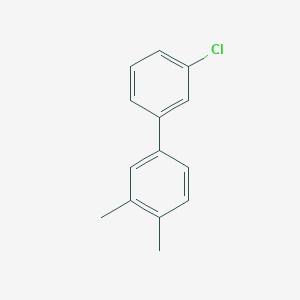
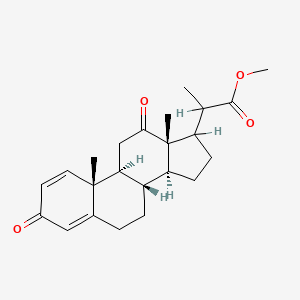
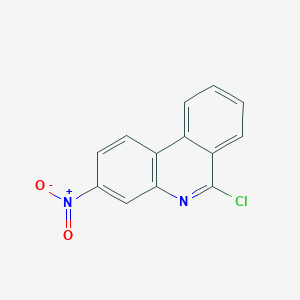
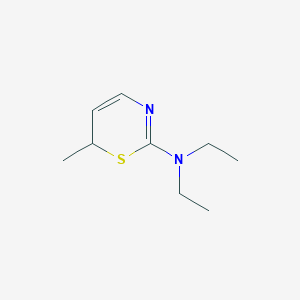
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
